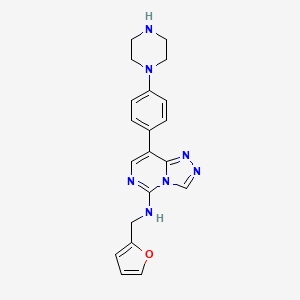

PRC1 ligand 1

Beschreibung

BenchChem offers high-quality PRC1 ligand 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PRC1 ligand 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H21N7O |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |

InChI |

InChI=1S/C20H21N7O/c1-2-17(28-11-1)12-22-20-23-13-18(19-25-24-14-27(19)20)15-3-5-16(6-4-15)26-9-7-21-8-10-26/h1-6,11,13-14,21H,7-10,12H2,(H,22,23) |

InChI-Schlüssel |

XBGIPIPLHCLDMJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CN=C(N4C3=NN=C4)NCC5=CC=CO5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic Machinery of Gene Silencing: A Technical Guide to the PRC1 Complex's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycomb Repressive Complex 1 (PRC1) stands as a cornerstone of epigenetic regulation, orchestrating the silencing of key developmental genes to maintain cellular identity and function. Its dysregulation is implicated in a host of human diseases, including cancer, making it a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the PRC1 complex's mechanism of action in gene repression, detailing its composition, recruitment to chromatin, and catalytic activity. We present a synthesis of current knowledge, incorporating structured data, detailed experimental methodologies, and visual pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Concepts: Canonical and Non-Canonical PRC1 Complexes

The PRC1 machinery is not a monolithic entity but rather a family of distinct complexes with varied compositions and functions.[1][2][3][4][5][6] The primary classification divides PRC1 into two major classes: canonical (cPRC1) and non-canonical (ncPRC1).[4]

Canonical PRC1 (cPRC1): The hallmark of cPRC1 complexes is the presence of a Chromobox (CBX) subunit.[4][7] These proteins contain a chromodomain that recognizes and binds to histone H3 trimethylated on lysine (B10760008) 27 (H3K27me3), a mark deposited by Polycomb Repressive Complex 2 (PRC2).[4][7][8] This interaction is a key mechanism for recruiting cPRC1 to target genes already marked for silencing by PRC2.[4][7]

Non-canonical PRC1 (ncPRC1): In contrast, ncPRC1 complexes lack CBX proteins.[4] Instead, they contain alternative subunits, most notably RYBP (RING1 and YY1 binding protein) or its homolog YAF2.[9][10][11] These proteins are mutually exclusive with CBX subunits.[9][11] The recruitment of ncPRC1 is generally independent of H3K27me3 and often relies on other DNA-binding proteins or histone modifications.[4][12] One critical recruitment pathway for a subset of ncPRC1 complexes involves the KDM2B protein, which recognizes and binds to unmethylated CpG islands (CGIs) in DNA.[5][13][14][15][16][17]

The catalytic core of all PRC1 complexes is a heterodimer of a RING finger protein (RING1A or RING1B) and one of six Polycomb group RING finger (PCGF) proteins (PCGF1-6).[1][2][5][18] This core confers the E3 ubiquitin ligase activity responsible for the monoubiquitination of histone H2A on lysine 119 (H2AK119ub1), the primary catalytic output of PRC1 and a key repressive mark.[1][2][18][19][20]

Data Summary: Composition of PRC1 Complexes

The diversity of PRC1 complexes arises from the combinatorial association of core components and accessory subunits. The following table summarizes the key distinctions between canonical and non-canonical PRC1 complexes.

| Feature | Canonical PRC1 (cPRC1) | Non-canonical PRC1 (ncPRC1) |

| Core Components | RING1A/B + PCGF2/4 | RING1A/B + PCGF1/3/5/6 |

| Recruitment Subunit | CBX2/4/6/7/8 | RYBP/YAF2, KDM2B |

| Recruitment Signal | H3K27me3 | Unmethylated CpG islands (via KDM2B), H2AK119ub1 (via RYBP/YAF2) |

| Primary Function | Chromatin compaction, gene repression | H2AK119ub1 deposition, gene repression |

Mechanism of Action: A Step-by-Step Breakdown

The repressive action of PRC1 can be dissected into three key stages: recruitment to target genes, catalytic modification of chromatin, and downstream effector functions.

Recruitment to Chromatin

The targeting of PRC1 to specific genomic loci is a critical determinant of its function and is the primary point of divergence between canonical and non-canonical complexes.

-

cPRC1 Recruitment: As depicted in the signaling pathway below, cPRC1 is typically recruited to chromatin that has been pre-marked by PRC2. The EZH2 subunit of PRC2 deposits the H3K27me3 mark, which is then recognized by the chromodomain of the CBX subunit of cPRC1.[4][7] This hierarchical model places PRC2 activity upstream of cPRC1 recruitment.[21]

-

ncPRC1 Recruitment: Non-canonical PRC1 complexes employ several mechanisms for recruitment. A prominent pathway for ncPRC1.1 involves the KDM2B subunit, which contains a CxxC zinc finger domain that specifically binds to unmethylated CpG islands, which are often found at the promoters of developmental genes.[5][13][14][15][16][17] This allows for the targeted deposition of H2AK119ub1 independently of PRC2. In some contexts, ncPRC1-mediated H2AK119ub1 can then serve to recruit PRC2, reversing the canonical hierarchy.[1][21][22] Furthermore, the RYBP/YAF2 subunits of ncPRC1 can recognize H2AK119ub1 itself, creating a positive feedback loop that propagates this repressive mark.[23][24]

Catalytic Activity: H2AK119 Monoubiquitination

Once recruited to chromatin, the core enzymatic activity of PRC1 is the monoubiquitination of histone H2A at lysine 119.[1][2][18][19] This reaction is catalyzed by the RING1A/B subunit, which functions as an E3 ubiquitin ligase.[18][20] The associated PCGF subunit enhances the catalytic activity of RING1A/B.[18][20] The RYBP/YAF2 subunits in ncPRC1 complexes can further stimulate this E3 ligase activity.[9][11]

The deposition of H2AK119ub1 is a key repressive histone modification.[1][2] It is thought to contribute to gene silencing through several mechanisms, including the direct inhibition of transcription elongation by RNA polymerase II and by serving as a binding platform for other repressive proteins.[1]

Downstream Effector Functions

The ultimate outcome of PRC1 recruitment and catalysis is the repression of target gene expression. This is achieved through a combination of mechanisms:

-

Chromatin Compaction: cPRC1 complexes, in particular, are thought to mediate the compaction of chromatin, rendering it less accessible to the transcriptional machinery.[25][26] This function may be independent of the E3 ligase activity of RING1B in some contexts.[27][28]

-

Transcriptional Inhibition: The H2AK119ub1 mark itself can directly interfere with the process of transcription.[1] It has been shown to impede the elongation of RNA polymerase II, effectively stalling transcription.[1]

-

Recruitment of Other Factors: H2AK119ub1 can act as a docking site for other repressive complexes and proteins, further reinforcing the silent chromatin state.[1] As mentioned, this includes the recruitment of PRC2 in a non-canonical pathway.[1][22]

Experimental Protocols

The study of PRC1 function relies on a suite of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the genomic localization of PRC1 subunits.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to a PRC1 subunit (e.g., RING1B, PCGF1, CBX7) is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) to map binding sites genome-wide.

Co-immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with PRC1 subunits.

Methodology:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody specific to a PRC1 subunit is used to pull down the protein and its interaction partners.

-

Washing: The immunoprecipitated complexes are washed to remove non-specific binders.

-

Elution: The protein complexes are eluted from the antibody.

-

Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting or mass spectrometry.

In Vitro Ubiquitination Assay

Objective: To measure the E3 ubiquitin ligase activity of PRC1.

Methodology:

-

Recombinant Proteins: Purified recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and PRC1 complex are required. The substrate can be recombinant histone H2A or reconstituted nucleosomes.

-

Reaction Setup: The components are combined in a reaction buffer containing ATP.

-

Incubation: The reaction is incubated at 37°C for a specified time.

-

Quenching: The reaction is stopped by adding SDS loading buffer.

-

Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting with an antibody against H2A or H2AK119ub1.

Conclusion

The PRC1 complex is a multifaceted and essential epigenetic regulator. Its diverse compositions, intricate recruitment mechanisms, and potent catalytic activity converge to enforce a state of transcriptional repression that is critical for normal development and cellular homeostasis. The ongoing elucidation of the specific roles of different PRC1 subtypes and the interplay between their catalytic and non-catalytic functions will continue to provide valuable insights into the fundamental principles of gene regulation and open new avenues for therapeutic intervention in diseases driven by epigenetic dysregulation.

References

- 1. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms [mdpi.com]

- 2. Histone H2AK119 Mono-Ubiquitination Is Essential for Polycomb-Mediated Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRC1 complex diversity: where is it taking us? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRC1 uncomplexed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Epigenetic regulation by polycomb group complexes: focus on roles of CBX proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parallel PRC2/cPRC1 and vPRC1 pathways silence lineage-specific genes and maintain self-renewal in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RYBP stimulates PRC1 to shape chromatin-based communication between Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional dissection of PRC1 subunits RYBP and YAF2 during neural differentiation of embryonic stem cells [ideas.repec.org]

- 11. RYBP stimulates PRC1 to shape chromatin-based communication between Polycomb repressive complexes | eLife [elifesciences.org]

- 12. youtube.com [youtube.com]

- 13. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]

- 17. KDM2B Recruitment of the Polycomb Group Complex, PRC1.1, Requires Cooperation between PCGF1 and BCORL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. PR‐DUB safeguards Polycomb repression through H2AK119ub1 restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure and E3‐ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b | The EMBO Journal [link.springer.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. RYBP/YAF2-PRC1 complexes and histone H1-dependent chromatin compaction mediate propagation of H2AK119ub1 during cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The CBX family of proteins in transcriptional repression and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The E3 ubiquitin ligase activity of RING1B is not essential for early mouse development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ring1B Compacts Chromatin Structure and Represses Gene Expression Independent of Histone Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

discovery and characterization of PRC1 ligand 1

An In-depth Technical Guide to Polycomb Group RING Finger Protein 1 (PCGF1) and its Role in the PRC1 Complex

Introduction

Polycomb group (PcG) proteins are essential epigenetic regulators that form multi-protein complexes to control gene expression, primarily through transcriptional repression. These complexes are critical in a multitude of biological processes, including embryonic development, cell pluripotency, and carcinogenesis.[1][2] The two major classes of Polycomb Repressive Complexes are PRC1 and PRC2.

This guide focuses on Polycomb Group RING Finger Protein 1 (PCGF1) , also known as Nervous System Polycomb-1 (NSPC1).[3] PCGF1 is a defining component of a variant, non-canonical PRC1 complex termed PRC1.1 .[1][4] Unlike canonical PRC1 complexes, which are recruited to chromatin marked by H3K27me3 (a product of PRC2 activity), the PRC1.1 complex can be recruited to target genes independently. This recruitment is often mediated by the KDM2B subunit, which recognizes unmethylated CpG islands.[5][6] The PCGF1-containing PRC1.1 complex plays a crucial role in catalyzing the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a key repressive mark that contributes to gene silencing and can lead to the subsequent recruitment of PRC2.[4][7][8]

Discovery and Identification as a PRC1 Component

The discovery of PCGF1 as a core component of a distinct PRC1 sub-complex was established through advanced proteomics techniques. Early research identified six distinct PCGF proteins (PCGF1-6) that each define a unique PRC1 complex.[1] The specific composition of the PCGF1-containing complex (PRC1.1) was elucidated using affinity purification followed by high-resolution mass spectrometry (AP-MS).

In these experiments, endogenous PCGF1 was immunoprecipitated from nuclear lysates of cell lines like the human embryonal carcinoma cell line NTera-2/cloneD1 (NT2).[5][9][10] The resulting protein complexes were then analyzed by mass spectrometry to identify interacting partners. These screens consistently co-purified PCGF1 with a specific set of proteins, establishing the core composition of the PRC1.1 variant complex.[10][11]

Biochemical Characterization and Function

PCGF1 is integral to the structure and function of the PRC1.1 complex. It forms a heterodimer with RING1A or RING1B, the catalytic core E3 ubiquitin ligase of PRC1 complexes.[1][8] PCGF1 enhances the enzymatic activity of RING1B, promoting the monoubiquitination of H2A on lysine 119.[1][12] This histone modification is a hallmark of Polycomb-mediated gene repression.

The PRC1.1 complex, defined by PCGF1, consists of several core subunits that distinguish it from canonical PRC1 complexes.

Table 1: Core Components of the PCGF1-PRC1.1 Variant Complex

| Component | Aliases | Key Function |

| PCGF1 | NSPC1, RNF68 | Defines the complex; enhances RING1B E3 ligase activity.[3][4] |

| RING1B | RNF2 | Catalytic subunit; E3 ubiquitin ligase that monoubiquitinates H2A at K119.[5] |

| KDM2B | FBXL10 | Recruits the complex to unmethylated CpG islands via its CXXC domain.[5][6] |

| BCOR | BCL6 Corepressor | Structural component; binds PCGF1 and is required for complex integrity.[6][13] |

| BCORL1 | BCOR-Like 1 | Homolog of BCOR, also found in PRC1.1 complexes.[1] |

| RYBP/YAF2 | Can enhance the catalytic activity of the RING1B/PCGF heterodimer.[1] |

The assembly is hierarchical, requiring the interaction between PCGF1 and BCOR or BCORL1 to create a stable subcomplex that can then associate with KDM2B.[6] This entire complex is responsible for targeting specific genomic loci, primarily CpG islands, to establish a repressive chromatin state.[5]

Role in Signaling Pathways

PCGF1-mediated gene repression is integrated with other cellular signaling pathways, notably those controlling cell proliferation and differentiation.

Regulation of the c-Myc Signaling Pathway

In glioblastoma (GBM) cells, PCGF1 has been identified as a key regulator of proliferation. Knockdown of PCGF1 leads to G1 cell cycle arrest and a significant reduction in cell proliferation. This effect is associated with the inactivation of the c-Myc signaling pathway. Mechanistically, loss of PCGF1 reduces the levels of AKT, phosphorylated AKT (pAKT), GSK3β, and ultimately c-Myc and its downstream target Cyclin D1. Overexpression of c-Myc can rescue the anti-proliferative effect of PCGF1 knockdown, indicating that PCGF1 regulates GBM cell proliferation, at least in part, through the c-Myc pathway.

References

- 1. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. PCGF1 - Wikipedia [en.wikipedia.org]

- 4. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks | MDPI [mdpi.com]

- 5. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCGF1-PRC1 links chromatin repression with DNA replication during hematopoietic cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variant PCGF1-PRC1 links PRC2 recruitment with differentiation-associated transcriptional inactivation at target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The variant Polycomb Repressor Complex 1 component PCGF1 interacts with a pluripotency sub-network that includes DPPA4, a regulator of embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diseases.jensenlab.org [diseases.jensenlab.org]

- 12. Structure of the Polycomb Group protein PCGF1 (NSPC1) in complex with BCOR reveals basis for binding selectivity of PCGF homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repression of PCGF1 Decreases the Proliferation of Glioblastoma Cells in Association with Inactivation of c-Myc Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PRC1 Ligands: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of the Core Structure-Activity Relationship, Experimental Methodologies, and Signaling Pathway Interactions of Polycomb Repressive Complex 1 Ligands.

Introduction

Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in the maintenance of transcriptional repression, playing a pivotal role in cell identity, development, and tumorigenesis.[1][2] The core catalytic activity of PRC1 complexes is the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a modification catalyzed by the E3 ubiquitin ligase subunit RING1A or RING1B in conjunction with one of six Polycomb group RING finger (PCGF) proteins.[1][2] Dysregulation of PRC1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a key class of PRC1 inhibitors, details the experimental protocols for their characterization, and illustrates their impact on relevant signaling pathways.

Core Ligand Structure-Activity Relationship (SAR)

The development of potent and selective PRC1 inhibitors has been significantly advanced through fragment-based screening and subsequent structure-guided optimization. A notable example is the evolution of the RB series of inhibitors, which target the RING1B-BMI1 heterodimer, a core component of canonical PRC1.[1][3]

From Fragment Hit to Potent Inhibitors

The initial hit, RB-1 , was identified through a fragment-based screen and exhibited very weak binding to the RING1B-BMI1 complex.[3] Optimization of this fragment led to the development of more potent analogs, including RB-2 , RB-3 , and RB-4 .[1][3] The SAR studies, guided by NMR spectroscopy, revealed key structural features necessary for inhibitory activity. These inhibitors bind to a hydrophobic pocket on RING1B, inducing a conformational change.[1]

Table 1: Quantitative Binding Affinity and Inhibitory Activity of RB Series PRC1 Ligands

| Compound | Target | Kd (μM) | IC50 (μM) (H2A Ubiquitination) | IC50 (μM) (AlphaScreen) |

| RB-1 | RING1B-BMI1f | ~7000 | - | - |

| RB-2 | RING1B-BMI1f | 11.5 | ~12 | - |

| RB-3 | RING1B-BMI1f | 2.8 ± 0.45 | 1.6 | - |

| RB-4 | RING1B-BMI1 | - | - | 2.3 ± 0.3 |

| RB-4 | RING1A-BMI1 | - | - | 2.4 ± 0.6 |

Data compiled from multiple sources.[1][3]

The SAR campaign demonstrated that increasing hydrophobic contacts with the RING1B pocket through substitutions, such as replacing an ethyl group with an isopropyl group and a chloro-phenyl with a chloro-indole, significantly enhanced potency, as seen in the progression from RB-2 to RB-3.[1] Further optimization led to RB-4, which shows similar potency against both RING1A- and RING1B-containing complexes.[3]

Experimental Protocols

The characterization of PRC1 inhibitors relies on a combination of biophysical, biochemical, and cell-based assays. The following are detailed protocols for key experiments used in the development of the RB series of inhibitors.

In Vitro H2A Ubiquitination Assay

This assay directly measures the enzymatic activity of the PRC1 complex and its inhibition by test compounds.

Materials:

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5c)

-

E3 ligase complex (e.g., purified RING1B-BMI1)

-

Ubiquitin

-

Recombinant nucleosomes

-

ATP

-

Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ZnCl₂, 0.5 mM DTT)

-

Test compounds

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: anti-H2AK119ub1, anti-H2A (as a loading control)

Procedure:

-

Prepare a reaction mixture containing E1 enzyme (e.g., 35 nM), E2 enzyme (e.g., 250 nM), ubiquitin (e.g., 19 µM), and recombinant nucleosomes (e.g., 350 nM) in the assay buffer.[5]

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the E3 ligase complex and ATP (e.g., 5 mM).[5]

-

Incubate the reaction at 30°C for 1.5 hours.[5]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-H2AK119ub1 antibody to detect the ubiquitinated histone H2A.

-

Use an anti-H2A antibody to ensure equal loading of the substrate.

-

Quantify the band intensities to determine the IC50 value of the inhibitor.

AlphaScreen Competition Assay

This high-throughput assay is used to quantify the binding affinity of inhibitors to the PRC1 complex.

Materials:

-

His-tagged RING1B-BMI1 complex

-

Biotinylated probe compound (a known binder to the target)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)

-

Test compounds

-

384-well microplates

Procedure:

-

In a 384-well plate, add the His-tagged RING1B-BMI1 complex.

-

Add the test compound at various concentrations and incubate for a short period.

-

Add the biotinylated probe compound.

-

Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

Incubate the plate in the dark at room temperature to allow for bead-protein binding.

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the binding of the His-tagged protein to the biotinylated probe.

-

The inhibitor will compete with the probe for binding to the PRC1 complex, leading to a decrease in the AlphaScreen signal.

-

Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Logical Relationships

PRC1 function is intricately linked to several key signaling pathways that control cell proliferation, differentiation, and survival. The inhibition of PRC1 can therefore have profound effects on these cellular processes.

PRC1 Inhibitor Discovery and Optimization Workflow

The development of the RB series of PRC1 inhibitors followed a logical workflow starting from a fragment screen and progressing through iterative cycles of optimization.

Caption: Workflow for the discovery and optimization of PRC1 inhibitors.

PRC1 and the Wnt Signaling Pathway

PRC1 plays a crucial role in maintaining the activity of the Wnt/β-catenin signaling pathway, which is essential for intestinal stem cell self-renewal.[6][7] PRC1 achieves this by repressing the expression of Zinc finger (ZIC) transcription factors. ZIC proteins can inactivate the β-catenin/TCF complex, thereby inhibiting Wnt signaling.[6] By repressing ZIC expression, PRC1 sustains Wnt pathway activity.

Caption: PRC1 regulation of the Wnt signaling pathway.

PRC1 and the FAK Signaling Pathway

In non-small cell lung cancer (NSCLC), PRC1 has been shown to promote cell proliferation and cell cycle progression by regulating the Focal Adhesion Kinase (FAK) signaling pathway.[8] PRC1 expression is positively correlated with the phosphorylation of FAK at multiple sites, which in turn activates the FAK-paxillin pathway, leading to increased cell proliferation.[8]

Caption: PRC1 involvement in the FAK signaling pathway.

Conclusion

The systematic exploration of the structure-activity relationship of PRC1 ligands has yielded potent and specific inhibitors with significant therapeutic potential. The RB series of compounds serves as a paradigm for the successful application of fragment-based drug discovery and structure-guided optimization in targeting challenging epigenetic regulators. The detailed experimental protocols provided herein offer a practical guide for researchers in the field to characterize novel PRC1 inhibitors. Furthermore, understanding the intricate interplay between PRC1 and key signaling pathways, such as Wnt and FAK, is crucial for elucidating the biological consequences of PRC1 inhibition and for the rational design of future therapeutic strategies. Continued research in this area holds the promise of delivering novel cancer therapies by targeting the epigenetic vulnerabilities of tumor cells.

References

- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms [mdpi.com]

- 3. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polycomb Complex PRC1 Preserves Intestinal Stem Cell Identity by Sustaining Wnt/β-Catenin Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PRC1 promotes cell proliferation and cell cycle progression by regulating p21/p27-pRB family molecules and FAK-paxillin pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of PRC1 Ligand 1 (PHF1/PCL1) in Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycomb group (PcG) proteins are essential epigenetic regulators that play a critical role in maintaining cell identity, regulating gene expression, and ensuring proper embryonic development. These proteins form multiprotein complexes, primarily the Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2). While PRC1 is primarily associated with the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub), PRC2 is responsible for the methylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin.

This technical guide focuses on the biological functions of PRC1 Ligand 1, also known as Polycomb-like 1 (PCL1) or PHD Finger Protein 1 (PHF1). PHF1 is a key accessory protein of the PRC2 complex, forming a variant complex known as PRC2.1.[1][2] This guide will provide a comprehensive overview of the role of PHF1 in development, its molecular mechanisms, and its interactions with key signaling pathways. We will also present quantitative data from relevant studies, detailed experimental protocols, and visualizations of the molecular pathways and experimental workflows.

Molecular Architecture and Function of PHF1

PHF1 is a multi-domain protein that plays a crucial role in targeting the PRC2 complex to specific genomic loci.[2] The key domains of PHF1 and their functions are:

-

Tudor Domain: This domain recognizes and binds to trimethylated histone H3 at lysine 36 (H3K36me3), a mark generally associated with actively transcribed gene bodies.[3][4] This interaction is thought to play a role in modulating PRC2 activity and preventing the spread of H3K27me3 into active chromatin domains.

-

PHD (Plant Homeodomain) Fingers: PHF1 contains two PHD fingers. These domains are known to be "readers" of histone modifications. The N-terminal PHD finger of PHF1 has been shown to recognize symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).[5]

-

Winged Helix Domain: This DNA-binding domain allows PHF1 to bind to unmethylated CpG islands, which are often found at the promoters of developmental genes.[6][7] This is a key mechanism for recruiting the PRC2.1 complex to its target genes.[5]

Through these domains, PHF1 acts as a molecular scaffold, integrating information from both histone modifications and DNA sequence to guide the PRC2.1 complex to its appropriate genomic targets.

Role of PHF1 in the PRC2.1 Complex

PHF1 is a defining subunit of the PRC2.1 variant complex, which also includes the core PRC2 components (EZH2, SUZ12, EED, and RBBP4/7) and other accessory proteins like EPOP or PALI1/2.[8] The incorporation of PHF1 into the PRC2 complex has several functional consequences:

-

Targeting: As mentioned above, PHF1 is critical for targeting PRC2.1 to unmethylated CpG islands and regions with specific histone marks.[5][6][7]

-

Modulation of Catalytic Activity: PHF1 can influence the methyltransferase activity of EZH2, the catalytic subunit of PRC2.[9] While its recruitment to H3K36me3 may inhibit local H3K27 trimethylation, its association with target gene promoters via its winged helix domain facilitates the deposition of H3K27me3.[4][6]

-

Phase Separation: Recent evidence suggests that PHF1 can undergo liquid-liquid phase separation, forming condensates at target loci that compartmentalize PRC2 and enhance its repressive function.[10][11]

Signaling Pathway of PHF1 in PRC2.1-mediated Gene Silencing

Caption: PHF1 recruits the PRC2.1 complex to target genes for silencing.

Biological Functions of PHF1 in Development

PcG proteins are master regulators of development, and PHF1 plays a crucial role in this process by ensuring the correct temporal and spatial expression of key developmental genes, such as the HOX gene clusters.[3][12]

Embryonic Stem Cell Differentiation

In embryonic stem cells (ESCs), PHF1 is involved in maintaining pluripotency and regulating lineage commitment. By directing PRC2.1 to the promoters of developmental genes, PHF1 helps to keep these genes in a repressed but "poised" state, ready for activation upon differentiation signals. The functional redundancy among the PCL proteins (PHF1, MTF2/PCL2, and PHF19/PCL3) is particularly important in ESCs, ensuring robust gene repression and the stability of the pluripotent state.[4]

Neurogenesis

While direct studies on the specific role of PHF1 in neurogenesis are limited, the involvement of the PRC2 complex in neural development is well-established. PRC2 is essential for the proper differentiation of neural stem cells (NSCs) into various neuronal and glial lineages. Given PHF1's role in PRC2 targeting, it is likely that it contributes to the precise regulation of gene expression during brain development.

Skeletal Development

The PRC2 complex is a key regulator of skeletal development, influencing both osteoblast and chondrocyte differentiation. While specific studies on PHF1's role are emerging, it is known that other PHD finger-containing proteins, such as PHF20, are involved in osteoblast differentiation by regulating the expression of the master osteogenic transcription factor Runx2.[2][13] Given PHF1's association with PRC2 and its ability to read histone marks, it is plausible that it plays a similar role in orchestrating the epigenetic landscape during bone formation.

Hematopoiesis

The hematopoietic system relies on the precise regulation of gene expression to ensure the self-renewal of hematopoietic stem cells (HSCs) and their differentiation into all blood lineages. The PRC2 complex is critical for this process. Studies on the PCL protein family member PHF19 have shown its importance in myeloid leukemia cell differentiation, suggesting a role for PCL proteins in hematopoiesis.[14] The functional redundancy and potential competition between PHF1, MTF2, and PHF19 in hematopoietic cells is an active area of research.

Quantitative Data on PHF1 Function

The following table summarizes quantitative data from a study investigating the effects of PHF1 knockdown in a human cancer cell line. While not a developmental model, this data provides insight into the downstream targets of PHF1 and the magnitude of its regulatory effects.

| Gene | Function in Development and Cell Adhesion | Fold Change upon PHF1 Knockdown (mRNA level) | Reference |

| CDH1 | E-cadherin, crucial for cell-cell adhesion and epithelial tissue integrity. | Increased | [3] |

| FBXW7 | A tumor suppressor involved in cell cycle regulation and developmental processes. | Increased | [3] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for PHF1 in Mouse Embryonic Stem Cells

This protocol describes the general steps for performing ChIP-seq to identify the genomic binding sites of PHF1.

1. Cell Culture and Cross-linking:

-

Culture mouse embryonic stem cells (mESCs) on gelatin-coated plates in standard mESC medium.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an antibody specific for PHF1 overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a standard DNA purification kit.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions.

6. Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Analyze the sequencing data to identify enriched genomic regions, which represent the binding sites of PHF1.

Co-Immunoprecipitation (Co-IP) of PHF1 and PRC2 Core Components

This protocol outlines the steps to confirm the interaction between PHF1 and core components of the PRC2 complex, such as EZH2.

1. Cell Lysis:

-

Harvest cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

2. Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against PHF1 or a control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific interactions.

3. Elution and Western Blotting:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies against EZH2 and PHF1 to detect the co-immunoprecipitated proteins.

Experimental Workflow for Generating and Analyzing a Phf1 Conditional Knockout Mouse

Caption: Workflow for generating and analyzing a Phf1 conditional knockout mouse.

Signaling Pathways Interacting with PHF1 in Development

While PHF1 is a core component of the PRC2.1-mediated gene silencing machinery, its function is integrated with other major signaling pathways that orchestrate development.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for numerous developmental processes, including cell fate specification, proliferation, and migration.[7][8][15][16] There is evidence of crosstalk between the Wnt and Polycomb pathways. For instance, components of the Wnt pathway can regulate the expression of PcG genes, and conversely, PcG proteins can regulate the expression of Wnt signaling components and their downstream targets. The precise role of PHF1 in mediating this crosstalk is an area of active investigation.

FGF Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is another key regulator of embryonic development, involved in processes such as mesoderm induction, limb development, and neurogenesis.[10][13][17][18][19][20] Similar to the Wnt pathway, there is evidence for interplay between FGF signaling and the Polycomb group proteins. FGF signaling can lead to the phosphorylation of PRC2 components, which can modulate their activity. Investigating whether PHF1 is a direct target of FGF-mediated signaling and how this might impact its function in development is a promising avenue for future research.

Conclusion

PRC1 Ligand 1 (PHF1/PCL1) is a critical component of the Polycomb repressive machinery, playing a vital role in the targeted repression of developmental genes. Its multi-domain structure allows it to integrate signals from both the DNA and histone modification landscape, ensuring the precise recruitment of the PRC2.1 complex. Through its involvement in regulating the expression of key developmental genes, PHF1 is essential for embryonic stem cell maintenance and proper differentiation during neurogenesis, skeletal development, and hematopoiesis. The functional redundancy with other PCL family members highlights the robustness of the Polycomb system. Further research into the specific roles of PHF1 in different developmental contexts and its interplay with major signaling pathways will undoubtedly provide deeper insights into the epigenetic regulation of development and may open new avenues for therapeutic intervention in developmental disorders and cancer.

References

- 1. HIF-1α Regulates Bone Formation after Osteogenic Mechanical Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene expression profiling of neural stem cells and identification of regulators of neural differentiation during cortical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHD finger protein 1 (PHF1) is a novel reader for histone H4R3 symmetric dimethylation and coordinates with PRMT5–WDR77/CRL4B complex to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Polycomb-like proteins link the PRC2 complex to CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prickle1 is required for EMT and migration of zebrafish cranial neural crest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Wnt signaling pathway in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wnt signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Serial Gene Expression Profiling of Neural Stem Cells Shows Transcriptome Switch by Long-Term Physioxia from Metabolic Adaption to Cell Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PHF1 compartmentalizes PRC2 via phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into high-risk multiple myeloma from an analysis of the role of PHF19 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fgfr1 regulates development through the combinatorial use of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polycomb Factor PHF19 Controls Cell Growth and Differentiation Toward Erythroid Pathway in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetics of Wnt Signaling During Early Mammalian Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The physiological role of Wnt pathway in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FGF signaling regulates development by processes beyond canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Downstream Molecular Targets of Polycomb Repressive Complex 1 (PRC1)

Executive Summary: Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator that plays a fundamental role in maintaining transcriptional repression of a wide array of genes involved in development, cell-fate decisions, and cancer. As a multi-protein E3 ubiquitin ligase complex, its primary catalytic activity is the monoubiquitylation of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a hallmark of facultative heterochromatin. This guide provides an in-depth examination of the molecular signaling pathways governed by PRC1, identifies its key downstream targets, presents quantitative data on its repressive function, and details the experimental methodologies used to elucidate its role in gene regulation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of PRC1's mechanism of action and its implications in health and disease.

Introduction to Polycomb Repressive Complex 1 (PRC1)

Polycomb group (PcG) proteins are essential for establishing and maintaining cellular memory by regulating gene expression patterns through epigenetic modifications.[1][2] They assemble into two major multicomponent complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5][6] While PRC2 is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), PRC1 recognizes this mark and catalyzes the monoubiquitylation of H2AK119 (H2AK119ub1).[2][4][5][7] This coordinated action creates a repressive chromatin environment that silences target gene expression, a process vital for embryonic development, stem cell self-renewal, and tissue homeostasis.[4] Dysregulation of PRC1 function is frequently implicated in various cancers, highlighting its importance as a potential therapeutic target.[8][9]

Compositional Diversity: Canonical and Non-canonical PRC1

The PRC1 complex exhibits significant compositional diversity, leading to distinct functional variants. These are broadly classified as canonical (cPRC1) and non-canonical (ncPRC1) complexes.

-

Canonical PRC1 (cPRC1): These complexes are defined by the presence of a Chromobox (CBX) subunit (e.g., CBX2, 4, 7, 8), which contains a chromodomain that specifically recognizes and binds to the H3K27me3 mark deposited by PRC2.[7][10][11] The core of cPRC1 also includes a RING1A or RING1B E3 ligase, a PCGF protein (PCGF2 or PCGF4), and a Polyhomeotic (PHC) protein.[12][13]

-

Non-canonical PRC1 (ncPRC1): These complexes lack a CBX subunit and are instead recruited to chromatin through other mechanisms, such as via the KDM2B protein to CpG islands or through direct interaction with DNA-binding transcription factors.[10][14] They often contain RYBP or YAF2 subunits, which replace the CBX component and can enhance the complex's catalytic activity.[10]

This diversity allows PRC1 to be targeted to different genomic loci and to perform both PRC2-dependent and PRC2-independent functions.[14]

PRC1 Signaling and Mechanism of Action

The primary downstream effect of PRC1 activity is the silencing of target genes. This is achieved through a coordinated series of molecular events involving chromatin modification and the inhibition of the transcriptional machinery.

The Canonical PRC1 Recruitment Pathway

In the widely accepted hierarchical model, PRC1 is recruited to target genes that have been previously marked by PRC2.[15]

-

PRC2-mediated Methylation: PRC2 is first recruited to specific genomic loci, where its catalytic subunit, EZH2, deposits mono-, di-, and tri-methylation marks on histone H3 at lysine 27 (H3K27me3).[2][15]

-

cPRC1 Recognition and Binding: The CBX subunit of the cPRC1 complex recognizes and binds to the H3K27me3 mark.[7][15]

-

H2A Ubiquitylation: Upon recruitment, the RING1B subunit of PRC1 catalyzes the transfer of a single ubiquitin molecule to histone H2A at lysine 119, generating H2AK119ub1.[2][16]

-

Transcriptional Repression: The presence of H2AK119ub1 and the PRC1 complex leads to local chromatin compaction.[4] This repressive environment inhibits the binding and initiation of RNA Polymerase II, effectively silencing gene expression.[6][16] PRC1 achieves this by controlling the frequency of transcriptional bursts at its target promoters.[16][17]

Key Downstream Molecular Targets and Pathways

PRC1 regulates a vast network of genes that are central to cellular identity and function. Its targets are highly context-dependent, varying with cell type and developmental stage.

Regulation of Developmental Genes

The most well-characterized targets of PRC1 are developmental transcription factors, particularly the Hox gene clusters.[3][5][18] These genes are essential for establishing the body plan during embryogenesis. PRC1 ensures their expression is restricted to the correct spatial and temporal domains, preventing developmental abnormalities.

Control of Cell Cycle and Tumor Suppressor Genes

PRC1 plays a crucial role in cancer by repressing key tumor suppressor genes.[8] Overexpression or amplification of PRC1 components, such as BMI1, is common in many cancers and leads to the silencing of genes that control cell proliferation and survival.[9][11] Notable targets include:

-

CDKN2A (encoding p16INK4a and p14ARF): Master regulators of the cell cycle.[8][18]

-

PTEN: A critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[8]

-

p53: A central transcription factor involved in DNA damage response and apoptosis.[8]

Modulation of the Wnt Signaling Pathway

In intestinal stem cells (ISCs), PRC1 activity is required to maintain the stem cell pool by sustaining Wnt signaling.[14] It achieves this by directly repressing the expression of the ZIC family of transcription factors. ZIC proteins can inactivate the β-catenin/TCF complex, a key effector of the Wnt pathway. By silencing ZIC genes, PRC1 ensures robust Wnt signaling and ISC self-renewal.[14]

Context-Specific Targets

-

Neuronal Development: In the developing neocortex, PRC1 represses key neurogenic genes in neural progenitor cells, thereby maintaining their multipotent state and preventing premature differentiation.[19]

-

Sex Determination: During testicular development, PRC1 is essential for suppressing a network of female-specific genes in Sertoli cells, thereby ensuring proper testicular differentiation.[20]

Quantitative Analysis of PRC1-Mediated Gene Repression

The advent of high-throughput sequencing has enabled quantitative assessment of PRC1's impact on the transcriptome. Studies involving the acute depletion of core PRC1 components have revealed the direct and rapid effects of its loss on target gene expression.

| Experimental System | Method of PRC1 Depletion | Key Quantitative Finding | Reference |

| Mouse Embryonic Stem Cells (ESCs) | Conditional knockout of Ring1a/Ring1b | Following PRC1 removal, 35.6% of PcG target genes showed significant increases in expression. | [21] |

| Mouse Embryonic Stem Cells (ESCs) | Auxin-inducible degron (AID) of RING1B | Rapid derepression of target genes observed, with significant expression changes occurring as early as 2 hours post-depletion. | [16][17] |

| Mouse Embryonic Stem Cells (ESCs) | Conditional knockout of Ring1a/Ring1b and/or Eed (PRC2) | Loss of PRC1 alone led to derepression of 11.2% of all CpG island promoters. | [21] |

| Megakaryocytic Cell Line | Genetic depletion of Runx1 | Genetic depletion of the transcription factor Runx1 resulted in reduced Ring1b (PRC1) binding at co-occupied sites. | [22][23] |

These studies demonstrate that PRC1 is a potent repressor and that its continuous presence is required to maintain the silenced state of hundreds to thousands of target genes.[16]

Key Experimental Protocols for Target Identification and Validation

A combination of genomic, proteomic, and molecular biology techniques is used to identify PRC1 targets and dissect its function.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is the gold standard for identifying the genome-wide binding sites of PRC1 components. The workflow involves chemically cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (e.g., RING1B) with a specific antibody, and sequencing the associated DNA fragments.[16][23] This reveals the specific genes and regulatory elements directly occupied by PRC1.

RNA-Sequencing (RNA-seq)

To determine the functional consequences of PRC1 binding, RNA-seq is used to compare the transcriptomes of cells with and without functional PRC1.[16][21] By quantifying changes in mRNA levels following PRC1 depletion, researchers can identify which of the PRC1-bound genes are actively repressed by the complex.

Auxin-Inducible Degron (AID) System

Traditional genetic knockouts can be slow and may induce compensatory mechanisms. The AID system allows for the rapid and specific degradation of a target protein.[16][17] A PRC1 subunit (like RING1B) is endogenously tagged with an AID domain. Upon the addition of auxin, the tagged protein is recognized by the TIR1 E3 ligase and rapidly degraded by the proteasome. This enables the study of the immediate transcriptional consequences of PRC1 loss, distinguishing direct from indirect effects.[16]

Conclusion and Future Directions

PRC1 is a master regulator of the epigenome, whose downstream molecular targets encompass a wide range of genes critical for controlling cell identity, development, and proliferation. Its core mechanism involves the catalytic deposition of H2AK119ub1 at target loci, leading to transcriptional repression. The diversity of PRC1 complexes allows for both PRC2-dependent and -independent targeting, providing multiple layers of regulatory control. The identification of its downstream targets in various cancers, such as tumor suppressors and key signaling pathways, has established PRC1 as a compelling target for therapeutic intervention. The development of small molecule inhibitors that specifically target the catalytic activity of PRC1 components like RING1B is a promising strategy for future cancer therapies.[9][24] Future research will continue to unravel the complexities of PRC1 composition and recruitment, providing a more nuanced understanding of how to therapeutically modulate its activity in human disease.

References

- 1. Interaction proteomics analysis of polycomb proteins defines distinct PRC1 complexes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. The dynamic interactome and genomic targets of Polycomb complexes during stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]

- 7. portlandpress.com [portlandpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Polycomb group proteins in cancer: multifaceted functions and strategies for modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Polycomb Repressor Complex 1 Drives Double Negative Prostate Cancer Metastasis by Coordinating Stemness and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. MUC1-C ACTIVATES POLYCOMB REPRESSIVE COMPLEXES AND DOWNREGULATES TUMOR SUPPRESSOR GENES IN HUMAN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ubiquitination-Independent Repression of PRC1 Targets during Neuronal Fate Restriction in the Developing Mouse Neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PRC1 suppresses a female gene regulatory network to ensure testicular differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Polycomb repressive complex 1 shapes the nucleosome landscape but not accessibility at target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct Recruitment of Polycomb Repressive Complex 1 (PRC1) to Chromatin by Core Binding Transcription Factors (ChIP-Seq) [datacatalog.mskcc.org]

- 23. Direct Recruitment of Polycomb Repressive Complex 1 (PRC1) to Chromatin by Core Binding Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]

cellular signaling pathways modulated by PRC1 ligand 1

An In-depth Technical Guide to the Cellular Signaling Pathways Modulated by the Protein Regulator of Cytokinesis 1 (PRC1)

Introduction

The Protein Regulator of Cytokinesis 1 (PRC1) is a crucial microtubule-associated protein that plays a central role in the orchestration of cell division, particularly during the final stages of mitosis known as cytokinesis. While the term "PRC1 ligand 1" may refer to specific synthetic molecules, such as those used in Proteolysis Targeting Chimeras (PROTACs) designed to target PRC1, the broader understanding of PRC1's function comes from studying the protein itself and its interactions.[1] This guide provides a comprehensive overview of the cellular signaling pathways modulated by PRC1, its molecular interactions, and its implications in disease, particularly cancer. The content is intended for researchers, scientists, and professionals in the field of drug development.

Core Functions and Regulation of PRC1

PRC1 is a non-motor microtubule-associated protein (MAP) that is essential for the formation and maintenance of the spindle midzone during anaphase and telophase.[2] Its expression is cell cycle-dependent, with levels peaking during the S and G2/M phases and decreasing significantly after mitosis.[3][4] The primary functions of PRC1 include bundling antiparallel microtubules, which is critical for the integrity of the mitotic spindle, and serving as a scaffold for the recruitment of other key mitotic proteins.[2][5]

The activity of PRC1 is tightly regulated by phosphorylation, primarily by Cyclin-Dependent Kinases (CDKs) and Polo-like kinase 1 (PLK1).[4][5] In early mitosis, CDK-mediated phosphorylation keeps PRC1 in an inactive, monomeric state, preventing premature microtubule bundling.[5] As the cell transitions from metaphase to anaphase, PRC1 is dephosphorylated, leading to its oligomerization and activation.[5] This allows PRC1 to bind to and crosslink microtubules, forming the stable spindle midzone required for cytokinesis.[5] PLK1 also plays a role in regulating PRC1, with its phosphorylation of PRC1 at Thr-602 occurring after the dephosphorylation of an inhibitory CDK1 site.[4]

PRC1 in Mitotic Signaling

During mitosis, PRC1 acts as a central hub, interacting with a variety of proteins to ensure the faithful segregation of chromosomes and the successful completion of cell division.

Key Interacting Proteins and their Roles:

-

Kinesin-4 (Kif4A): PRC1 recruits the plus-end directed motor protein Kinesin-4 to the overlapping microtubules of the spindle midzone.[4][5] This complex is crucial for regulating the length and stability of the midzone microtubules.[4]

-

CENP-E: This kinesin motor protein, essential for chromosome capture and alignment, also binds to PRC1. This interaction is thought to be important for the relocalization of CENP-E from kinetochores to the central spindle during anaphase, coupling chromosome segregation with cytokinesis.[6]

-

Centralspindlin Complex (MKLP1 and MgcRacGAP): The proper localization of this complex, which is essential for cytokinesis, is dependent on PRC1.[5]

Below is a diagram illustrating the regulation and key interactions of PRC1 during mitosis.

Caption: Regulation and function of PRC1 in mitotic spindle formation.

PRC1 in Cancer Signaling

Beyond its role in normal cell division, PRC1 has been identified as a significant player in the pathogenesis of various cancers.[7][8] Aberrant overexpression of PRC1 is a common feature in many malignancies, including non-small cell lung cancer (NSCLC), pancreatic cancer, and breast cancer, and is often correlated with poor prognosis.[8][9]

Oncogenic Signaling Pathways Modulated by PRC1:

-

FAK-Paxillin Pathway: In NSCLC, PRC1 has been shown to promote cell proliferation by regulating the phosphorylation of molecules in the Focal Adhesion Kinase (FAK)-Paxillin signaling pathway.[9] This pathway is known to be involved in cell adhesion, migration, and survival.

-

p21/p27-pRB Pathway: PRC1 can also influence the cell cycle by modulating the phosphorylation of key cell cycle inhibitors p21 and p27, as well as the retinoblastoma protein (pRB).[9] By affecting these molecules, PRC1 can promote cell cycle progression.[9]

-

Transcriptional Regulation in Cancer: In breast cancer, canonical PRC1 (cPRC1) complexes can associate with key transcription factors like the estrogen receptor alpha (ERα) and its pioneer factor FOXA1 in ER+ breast cancer.[10] In triple-negative breast cancer, cPRC1 can associate with BRD4.[10] These interactions suggest that PRC1 can be recruited to oncogenic active enhancers, where it regulates the transcription of genes involved in cancer progression.[10]

The following diagram illustrates the role of PRC1 in promoting cancer cell proliferation and survival.

Caption: Oncogenic signaling pathways modulated by PRC1.

Quantitative Data Summary

| Interaction/Parameter | Value/Observation | Cell Type/System | Reference |

| PRC1 microtubule binding affinity | 0.6 +/- 0.3 µM | In vitro | [4] |

| PRC1 expression in Pancreatic Cancer | Markedly higher than in non-cancerous tissue (p = 0.0001) | TCGA data | [8] |

| High PRC1 expression and Overall Survival in Pancreatic Cancer | Associated with reduced overall survival (Logrank p = 0.0013) | TCGA data | [8] |

| PRC1 expression in various cancers | Consistently high abundance in gastric, colorectal, and liver cancer | TCGA and GEO databases | [7] |

Key Experimental Protocols

1. Immunoprecipitation (IP) for Identifying PRC1 Interactors

-

Objective: To isolate PRC1 and its binding partners from cell lysates.

-

Methodology:

-

Cells are cultured and harvested at the desired stage of the cell cycle (e.g., synchronized in mitosis).

-

Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

The lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

-

A specific antibody against PRC1 is added to the lysate and incubated to allow for the formation of antigen-antibody complexes.

-

Protein A/G beads are added to capture the PRC1-antibody complexes.

-

The beads are washed multiple times to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are then analyzed by Western blotting or mass spectrometry to identify PRC1 and its interactors.

-

2. siRNA-mediated Knockdown of PRC1

-

Objective: To study the functional consequences of PRC1 depletion.

-

Methodology:

-

Small interfering RNAs (siRNAs) targeting the PRC1 mRNA are designed and synthesized.

-

Cells (e.g., HeLa cells) are transfected with the PRC1-specific siRNAs using a suitable transfection reagent. A non-targeting siRNA is used as a negative control.

-

Cells are incubated for 24-72 hours to allow for the degradation of the PRC1 mRNA and subsequent depletion of the PRC1 protein.

-

The efficiency of knockdown is confirmed by Western blotting or qRT-PCR.

-

The effects of PRC1 depletion on cellular processes such as cell cycle progression, mitosis, and cytokinesis are then assessed using techniques like flow cytometry, immunofluorescence microscopy, or live-cell imaging. Complete suppression of PRC1 has been shown to cause failure of microtubule interdigitation and the absence of a spindle midzone.[2]

-

3. Immunofluorescence Microscopy for PRC1 Localization

-

Objective: To visualize the subcellular localization of PRC1 during the cell cycle.

-

Methodology:

-

Cells are grown on coverslips and synchronized at different stages of the cell cycle if desired.

-

Cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol) to preserve cellular structures.

-

The cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens.

-

The cells are incubated with a primary antibody specific for PRC1.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

The cells may also be co-stained with other markers, such as DAPI to visualize DNA (chromosomes) and anti-tubulin antibodies to visualize microtubules.

-

The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. This method has shown that PRC1 is nuclear during interphase, associates with the mitotic spindle, and localizes to the midbody during cytokinesis.[3]

-

The following workflow diagram illustrates a typical experimental approach to studying PRC1 function.

Caption: A generalized experimental workflow for investigating PRC1 function.

Conclusion

The Protein Regulator of Cytokinesis 1 is a multifaceted protein that acts as a critical node in cellular signaling, particularly in the context of cell division and cancer. Its role extends beyond a simple structural component of the mitotic spindle; it is a highly regulated scaffolding protein that integrates signals from key cell cycle kinases to orchestrate the complex events of anaphase and cytokinesis. Furthermore, the dysregulation of PRC1 expression and function is clearly implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. A deeper understanding of the signaling pathways modulated by PRC1 will be instrumental in the development of novel anti-cancer strategies.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. PRC1 is a microtubule binding and bundling protein essential to maintain the mitotic spindle midzone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRC1: a human mitotic spindle-associated CDK substrate protein required for cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRC1 - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Phosphorylation controls spatial and temporal activities of motor‐PRC1 complexes to complete mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-cancer analysis of polycomb repressive complex 1 (PRC1) in relation to prognosis and immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of PRC1 Promotes Anticancer Effects in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRC1 promotes cell proliferation and cell cycle progression by regulating p21/p27-pRB family molecules and FAK-paxillin pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

The Binding Affinity and Kinetics of a PRC1 Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of the selective small molecule inhibitor, RB-3, a potent ligand for the Polycomb Repressive Complex 1 (PRC1). This document details the quantitative binding parameters, comprehensive experimental methodologies for their determination, and the relevant biological pathways, offering a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Introduction to PRC1 and the Ligand RB-3

Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in the maintenance of gene repression, playing a critical role in cellular differentiation, development, and oncogenesis. The core of the canonical PRC1 complex possesses E3 ubiquitin ligase activity, primarily mediated by the RING1B-BMI1 heterodimer, which catalyzes the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub). Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.

RB-3 has emerged as a first-in-class small molecule inhibitor that directly binds to the RING1B subunit of the PRC1 complex. By doing so, it effectively inhibits the E3 ligase activity of PRC1, leading to a reduction in global H2AK119ub levels and inducing differentiation in cancer cell lines. This guide focuses on the specific binding characteristics of RB-3 to the core catalytic component of PRC1.

Quantitative Binding Data of RB-3 to PRC1

The interaction between RB-3 and the PRC1 complex has been quantitatively characterized, providing insights into its potency and mechanism of action. The following tables summarize the key binding affinity and inhibitory concentration values.

| Parameter | Value | Complex | Method | Reference |

| Binding Affinity (Kd) | 2.8 ± 0.45 µM | RING1B-BMI1f | Isothermal Titration Calorimetry (ITC) | |

| Inhibitory Concentration (IC50) | 1.6 µM | RING1B-BMI1 | In vitro H2A Ubiquitination Assay |

Table 1: Binding Affinity and Inhibitory Concentration of RB-3. This table presents the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) of RB-3 for the PRC1 core complex.

| Parameter | Value | Complex | Method | Reference |

| Association Rate Constant (kon) | Not Reported | RING1B-BMI1f | - | - |

| Dissociation Rate Constant (koff) | Not Reported | RING1B-BMI1f | - | - |

Table 2: Kinetic Parameters of RB-3. As of the latest available data, the specific association (kon) and dissociation (koff) rate constants for the binding of RB-3 to the PRC1 complex have not been publicly reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of RB-3 to the PRC1 complex.

Isothermal Titration Calorimetry (ITC) for Kd Determination

Isothermal Titration Calorimetry is a technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the equilibrium dissociation constant (Kd) of RB-3 binding to the RING1B-BMI1f complex.

Materials:

-

Purified RING1B-BMI1f protein complex

-

RB-3 compound

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

DMSO (for dissolving RB-3)

Procedure:

-

Sample Preparation:

-

Dialyze the purified RING1B-BMI1f protein extensively against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of RB-3 in 100% DMSO.

-

Prepare the final solutions of protein and RB-3 in the ITC buffer. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize heat of dilution effects. A typical final DMSO concentration is 1-2%.

-

Recommended starting concentrations are 20-50 µM for the protein in the sample cell and 200-500 µM for the RB-3 ligand in the syringe.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the RB-3 solution into the injection syringe.

-

Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150-180 seconds between injections to allow for a return to baseline.

-

Set the stirring speed (e.g., 750 rpm).

-

-

Data Acquisition and Analysis:

-

Perform an initial injection of buffer containing the same concentration of DMSO as the ligand solution into the protein solution to determine the heat of dilution of the solvent.

-

Initiate the titration of RB-3 into the protein solution.

-

The raw data, consisting of heat pulses for each injection, is recorded.

-

Integrate the raw data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

In vitro H2A Ubiquitination Assay for IC50 Determination

This biochemical assay measures the ability of PRC1 to ubiquitinate its substrate, histone H2A, in the presence of varying concentrations of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of RB-3 for the E3 ligase activity of the RING1B-BMI1 complex.

Materials:

-

Recombinant RING1B-BMI1 complex (E3 ligase)

-

Recombinant E1 ubiquitin-activating enzyme (e.g., UBE1)

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

-

Ubiquitin

-

Recombinant nucleosomes or histone H2A as substrate

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.5 mM DTT)

-

RB-3 compound at various concentrations

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against monoubiquitinated H2A (H2AK119ub1)

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10

-

Expression Profile of PRC1's Core Component: RING1B (RNF2)

An in-depth analysis of the expression profile of Polycomb Repressive Complex 1 (PRC1) and its core catalytic component, RING1B (RNF2), reveals its critical role in cellular differentiation, development, and disease. As the E3 ubiquitin ligase responsible for monoubiquitylating histone H2A on lysine (B10760008) 119 (H2AK119ub1), RING1B is fundamental to PRC1's function in gene silencing. Its expression levels are tightly regulated and vary significantly across different cell types, reflecting its essential function in maintaining cell identity and pluripotency.

RING1B is ubiquitously expressed across a wide range of human tissues and cell types, although its levels can differ substantially. This widespread expression underscores its fundamental role in gene regulation. In contrast, its homolog RING1A (RNF1) shows a more restricted and generally lower expression pattern. The highest levels of RING1B protein are often observed in the testis, bone marrow, and lymphoid tissues.

Quantitative mRNA Expression Data

The following table summarizes the transcript per million (TPM) values for RNF2 (the gene encoding RING1B) across various human cell lines, providing a comparative overview of its mRNA expression levels. Data is derived from RNA-sequencing analyses.

| Cell Line | Cell Type | RNF2 Expression (TPM) |

| A-431 | Epidermoid Carcinoma | 25.8 |

| U-2 OS | Osteosarcoma | 35.9 |

| U-251 MG | Glioblastoma | 32.1 |

| MCF7 | Breast Adenocarcinoma | 28.5 |

| K-562 | Chronic Myelogenous Leukemia | 45.1 |

| HEK 293 | Embryonic Kidney | 38.4 |

| HUVEC TERT2 | Endothelial | 29.3 |

| SH-SY5Y | Neuroblastoma | 36.7 |

Data sourced from the Human Protein Atlas consensus dataset.

Quantitative Protein Expression Data

Protein expression levels of RING1B have been quantified in various cell lines using mass spectrometry. The data, presented as intensity-based absolute quantification (IBAQ) values, confirms the ubiquitous expression of the protein.

| Cell Line | Cell Type | RING1B Protein Expression (log10 IBAQ) |

| A-431 | Epidermoid Carcinoma | 5.49 |

| GAMG | Glioblastoma | 5.81 |

| K-562 | Chronic Myelogenous Leukemia | 5.51 |

| U-2 OS | Osteosarcoma | 5.43 |

Data sourced from proteomics studies available in the Human Protein Atlas.

Signaling and Functional Pathways

PRC1, through RING1B, is a central player in the Polycomb silencing pathway. This pathway is crucial for maintaining the repressive chromatin state of key developmental genes, such as the HOX gene clusters, thereby ensuring proper cell fate determination.

The canonical model of Polycomb-mediated gene silencing is a sequential process. Initially, Polycomb Repressive Complex 2 (PRC2) is recruited to target genes, where it deposits the repressive histone mark H3K27me3. This mark is then recognized and bound by the CBX subunit of the PRC1 complex, leading to the recruitment of PRC1. Subsequently, the RING1B subunit of PRC1 catalyzes the monoubiquitylation of H2A at lysine 119 (H2AK119ub1), which leads to chromatin compaction and stable gene silencing.

Experimental Protocols

Accurate measurement of RING1B expression is crucial for understanding its role in cellular processes. The following are standard methodologies used to quantify its mRNA and protein levels.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for RNF2 mRNA Expression

-

RNA Extraction: Isolate total RNA from cultured cells using a TRIzol-based reagent or a commercial RNA purification kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

Primer Design: Design primers specific to the RNF2 gene. Example primers:

-

Forward: 5'-AGTCACAGAAGCCACCATTG-3'

-

Reverse: 5'-GGTTCCTCTGTCTCCATTCA-3'

-

-